Mag-Fluo-4 AM

Magnesium imaging Intracellular Mg²⁺ detection Fluorescence sensitivity

Mag-Fluo-4 AM (CAS 1097709-31-3) is a cell-permeant acetoxymethyl (AM) ester derivative of Mag-Fluo-4, a structural analog of Fluo-4 within the BAPTA-based fluorescent ion indicator family. Intracellular esterases cleave the AM groups, trapping the charged free-acid form that binds divalent cations with dissociation constants of Kd(Mg²⁺) ≈ 4.7 mM and Kd(Ca²⁺) ≈ 22 µM (measured at 22°C in 0.15 M salt, pH 7.05).

Molecular Formula C37H33F2NO18
Molecular Weight 817.6 g/mol
Cat. No. B15622455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMag-Fluo-4 AM
Molecular FormulaC37H33F2NO18
Molecular Weight817.6 g/mol
Structural Identifiers
InChIInChI=1S/C37H33F2NO18/c1-19(41)50-15-54-32-11-31-25(9-27(32)39)37(24-8-26(38)29(45)10-30(24)58-31)23-5-6-28(33(7-23)49-14-36(48)57-18-53-22(4)44)40(12-34(46)55-16-51-20(2)42)13-35(47)56-17-52-21(3)43/h5-11H,12-18H2,1-4H3
InChIKeyHNQKCEGGDDKIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mag-Fluo-4 AM: A Dual-Function, Low-Affinity Fluorescent Indicator for Intracellular Mg²⁺ and High-Concentration Ca²⁺ Detection


Mag-Fluo-4 AM (CAS 1097709-31-3) is a cell-permeant acetoxymethyl (AM) ester derivative of Mag-Fluo-4, a structural analog of Fluo-4 within the BAPTA-based fluorescent ion indicator family . Intracellular esterases cleave the AM groups, trapping the charged free-acid form that binds divalent cations with dissociation constants of Kd(Mg²⁺) ≈ 4.7 mM and Kd(Ca²⁺) ≈ 22 µM (measured at 22°C in 0.15 M salt, pH 7.05) [1]. This dual affinity profile enables its use both as an intracellular Mg²⁺ indicator and as a low-affinity Ca²⁺ indicator suited for high-concentration Ca²⁺ environments (1 µM–1 mM) such as the ER lumen and skeletal muscle sarcomeres where conventional high-affinity dyes saturate [2]. The indicator is essentially non-fluorescent in the absence of divalent cations and exhibits strong fluorescence enhancement (Ex/Em ~493/517 nm upon Mg²⁺ or Ca²⁺ binding) with no spectral shift, compatible with standard FITC filter sets on confocal microscopes, flow cytometers, and fluorescence microplate readers .

Why Mag-Fluo-4 AM Cannot Be Simply Substituted with Other Magnesium or Low-Affinity Calcium Indicators


Although multiple fluorescent indicators target intracellular Mg²⁺ or Ca²⁺, their divergent affinity constants, ion selectivity profiles, kinetic response characteristics, and spectral properties create functionally non-interchangeable tools . Magnesium Green exhibits a higher Mg²⁺ affinity (Kd ~1.0 mM) than Mag-Fluo-4 but also binds Ca²⁺ with a Kd of ~6 µM—stronger than its Mg²⁺ binding—rendering it unreliable in the presence of physiological Ca²⁺ fluctuations [1]. Conversely, Fluo-4, the parent compound of Mag-Fluo-4, has a Ca²⁺ Kd of ~345 nM and saturates completely in high-Ca²⁺ compartments (>1 µM), precluding its use in ER or skeletal muscle Ca²⁺ transient studies . UV-excitable ratiometric indicators such as Mag-Fura-2 (Kd Mg²⁺ ~1.9 mM) and Mag-Indo-1 (Kd Mg²⁺ ~2.7 mM) provide ratiometric quantification but require UV excitation sources incompatible with many standard live-cell imaging platforms and exhibit slower kinetic responses . Moreover, among low-affinity Ca²⁺ indicators, only Mag-Fluo-4 has been experimentally demonstrated to match the kinetic fidelity of the gold-standard furaptra for tracking rapid Ca²⁺ transients, while tetracarboxylate indicators (OGB-5N, Fluo-5N, fura-5N, Rhod-5N) systematically distort transient kinetics [2]. These non-overlapping performance profiles mean that direct substitution without experimental revalidation risks generating misleading or uninterpretable data.

Mag-Fluo-4 AM: Quantified Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Mg²⁺ Fluorescence Response Sensitivity: Mag-Fluo-4 AM vs. Magnesium Green

Mag-Fluo-4 exhibits a substantially more sensitive fluorescence response to Mg²⁺ binding than Magnesium Green, as explicitly stated in Thermo Fisher Scientific's authoritative Molecular Probes Handbook . Because physiological fluctuations of intracellular Mg²⁺ concentration are typically small (reported ranges: ~0.3 mM in synaptosomes, 0.37 mM in hepatocytes, 0.5–1.2 mM in cardiac cells), this increased sensitivity is a considerable advantage for detecting subtle Mg²⁺ changes . The comparison is qualitative but derives from the manufacturer's own side-by-side characterization of both indicators. Supporting this, Magnesium Green has a higher Mg²⁺ affinity (Kd ~1.0 mM) yet paradoxically a less sensitive fluorescence response, while its Ca²⁺ Kd of ~6 µM means it binds Ca²⁺ more strongly than Mg²⁺, further compromising Mg²⁺-specific signal [1]. Mag-Fluo-4, with Kd(Mg²⁺) = 4.7 mM and Kd(Ca²⁺) = 22 µM, provides a more favorable Mg²⁺/Ca²⁺ discrimination window at physiological Ca²⁺ concentrations (10 nM–1 µM) .

Magnesium imaging Intracellular Mg²⁺ detection Fluorescence sensitivity

Kinetic Fidelity of Ca²⁺ Transient Tracking: Mag-Fluo-4 vs. Tetracarboxylate Low-Affinity Indicators

In the only published systematic head-to-head comparison of low-affinity Ca²⁺ indicators for skeletal muscle Ca²⁺ transient tracking, Mag-Fluo-4 was the sole indicator among five tested (OGB-5N, Fluo-5N, fura-5N, Rhod-5N, and Mag-Fluo-4) whose ΔF time course was essentially identical to that of furaptra—the validated gold standard for kinetic fidelity [1]. The other four tetracarboxylate indicators exhibited a full duration at half-maximum (FDHM) of ΔF that was larger than furaptra's, meaning they systematically distort the kinetic profile of the Ca²⁺ transient and do not yield accurate temporal information about Δ[Ca²⁺] [1]. This study used frog single muscle fibers co-injected with furaptra and the test indicator, with fluorescence signals recorded in response to single action potentials [1].

Skeletal muscle physiology Calcium transient kinetics Excitation-contraction coupling

Signal-to-Noise Ratio Advantage Over Furaptra for Small-Volume Ca²⁺ Detection

In the same head-to-head comparison study, Mag-Fluo-4's ΔF signal-to-noise ratio was measured to be approximately one order of magnitude (~10-fold) larger than that of furaptra when using visible excitation wavelengths at similar indicator concentrations [1]. This quantitative advantage arises from the brighter fluorescence of the Fluo-4 scaffold compared with the fura-2 scaffold. The practical consequence is that Mag-Fluo-4 enables reliable kinetic tracking of Δ[Ca²⁺] from relatively small cellular volumes—such as mouse toe muscle fibers of small diameter or in confocal experiments seeking to spatially resolve local Ca²⁺ signals [1]. The study noted that Mag-Fluo-4 resting fluorescence arises largely from Mg²⁺-bound indicator, which contributes to its high baseline signal and influences calibration strategy [1].

Confocal calcium imaging Subcellular Ca²⁺ signaling Signal-to-noise optimization

Ca²⁺ Affinity Differential vs. Fluo-4: Enabling High-Concentration Ca²⁺ Measurements Without Saturation

Mag-Fluo-4 AM exhibits a Ca²⁺ dissociation constant (Kd) of approximately 22 µM, which is approximately 64-fold higher (i.e., lower affinity) than that of its parent compound Fluo-4 (Kd ~345 nM) [1]. This affinity differential has direct functional consequences: Fluo-4 saturates at Ca²⁺ concentrations above ~1–2 µM, making it unsuitable for measuring Ca²⁺ in high-concentration compartments such as the ER lumen (estimated free [Ca²⁺] 100 µM–1 mM) or the peak of skeletal muscle Ca²⁺ transients (measured at ~22.5 µM in mammalian fibers using Mag-Fluo-4) [1][2]. Mag-Fluo-4, by contrast, remains responsive across the 1 µM–1 mM Ca²⁺ range, as experimentally validated in ER Ca²⁺ imaging studies [2]. Furthermore, the in situ affinity of partially de-esterified Mag-Fluo-4 within the ER is approximately 1 mM—roughly 45-fold lower than the in vitro Kd—making it uniquely suited among AM-ester dyes for reporting the full dynamic range of ER luminal Ca²⁺ [2].

ER calcium imaging High-Ca²⁺ compartment detection Low-affinity calcium indicator

BAPTA-Scaffold Fixability: Enabling Correlative Immunofluorescence After Live-Cell Ca²⁺/Mg²⁺ Imaging

Mag-Fluo-4 belongs to the BAPTA-based family of ion indicators, which have been demonstrated to be fixable in situ using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) crosslinking chemistry . This property, validated for BAPTA-based dyes including Fluo-3 in a foundational study (Cell Calcium, 1997), enables researchers to chemically fix the indicator within cells after live-cell imaging, preserving its spatial localization for subsequent immunofluorescence (IF) or immunohistochemistry (IHC) staining of the same cells . This is a distinguishing feature absent in many non-BAPTA-based Mg²⁺ or Ca²⁺ indicators (e.g., Magnesium Green, Rhod-2), which cannot be fixed and are lost during permeabilization and washing steps required for immunofluorescence protocols . For procurement decisions, this means Mag-Fluo-4 AM supports integrated workflows where live-cell ion imaging is directly correlated with post-hoc protein localization in the same cell population.

Correlative microscopy Immunofluorescence Chemical fixation

Optimal Application Scenarios for Mag-Fluo-4 AM Based on Quantified Differentiation Evidence


High-Fidelity Kinetic Tracking of Skeletal Muscle Ca²⁺ Transients in Excitation-Contraction Coupling Studies

Mag-Fluo-4 AM is the low-affinity, visible-excitation Ca²⁺ indicator of choice for quantitative skeletal muscle Ca²⁺ transient analysis. It is the only commercially available indicator in its class experimentally validated to match furaptra's kinetic fidelity (identical FDHM of ΔF), while providing an order-of-magnitude superior signal-to-noise ratio [1][2]. This combination enables accurate temporal resolution of Ca²⁺ release and reuptake kinetics in enzymatically dissociated mammalian muscle fibers (e.g., mouse flexor digitorum brevis and soleus), with measured peak [Ca²⁺] of ~22.5 µM in mammalian fibers [2]. Alternative indicators (OGB-5N, Fluo-5N, fura-5N, Rhod-5N) systematically distort transient kinetics and are therefore contraindicated for applications requiring temporal accuracy [1].

ER Luminal Ca²⁺ Concentration Measurement and Store-Operated Calcium Entry (SOCE) Studies

Mag-Fluo-4 AM has been specifically validated for reliable measurement of free Ca²⁺ concentrations within the ER lumen, where free [Ca²⁺] ranges from 100 µM to 1 mM [3]. A critical mechanistic advantage is that partial de-esterification of Mag-Fluo-4 AM within the ER yields indicator species with an in situ Kd(Ca²⁺) of approximately 1 mM—~45-fold lower in affinity than the in vitro value—making it appropriately tuned for the ER luminal Ca²⁺ range [3]. This property, combined with an antibody-based quenching method to correct for indicator leakage from the ER, enables quantitative ER Ca²⁺ measurements that are not achievable with higher-affinity dyes such as Fluo-4 (Kd 345 nM), which would be >99% saturated under ER Ca²⁺ conditions [3].

Intracellular Mg²⁺ Homeostasis Monitoring in Live Cells with FITC-Compatible Instrumentation

Mag-Fluo-4 AM serves as a robust intracellular Mg²⁺ indicator for live-cell imaging studies on standard FITC-equipped platforms (confocal microscopy, flow cytometry, fluorescence microplate readers), with Ex/Em maxima of ~493/517 nm in the Mg²⁺-bound state . Its Mg²⁺ fluorescence response sensitivity is specified by Thermo Fisher Scientific as substantially more sensitive than Magnesium Green, which is a critical advantage given that physiological Mg²⁺ fluctuations are typically small (intracellular free Mg²⁺ ranges ~0.3–1.2 mM across cell types) . The indicator can be loaded at 1–5 µM working concentrations with Pluronic F-127 as a dispersing agent, with protocols established for bone marrow mesenchymal stem cells (BMMSCs), HEK-293 cells, ventricular myocytes, and other cell types . For applications where Mg²⁺ specificity is paramount, co-incubation with BAPTA-AM can suppress residual Ca²⁺ background .

Correlative Live-Cell Ion Imaging and Post-Hoc Immunofluorescence in Integrated Workflows

The BAPTA scaffold of Mag-Fluo-4 enables EDC/EDAC-mediated chemical fixation after live-cell imaging, allowing the indicator's spatial localization to be preserved through permeabilization and immunofluorescence staining steps . This property supports integrated experimental workflows where intracellular Mg²⁺ or Ca²⁺ dynamics are first recorded in live cells, followed by fixation and immunolabeling of proteins of interest in the same cell population—a capability particularly valuable for studies correlating ion signaling dynamics with protein expression, translocation, or post-translational modification . Researchers should note that indicator efflux via organic anion transporters can occur over extended imaging periods; probenecid may be used to slow efflux, and experiments are typically completed within 1–2 hours of loading .

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